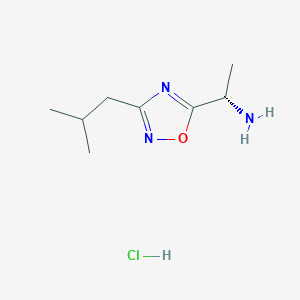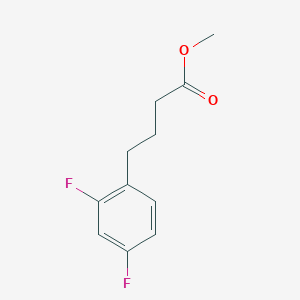
(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (BTHIQ) is an organic compound belonging to the class of tetrahydroisoquinolines. It is a colorless solid with a molecular formula of C10H13BrNO2. BTHIQ is a versatile compound that has a wide variety of applications in organic synthesis and scientific research.
Applications De Recherche Scientifique
(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a useful compound for scientific research due to its wide range of applications. It is used as a starting material for the synthesis of a variety of pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and anticonvulsants. It is also used in the synthesis of other organic compounds, such as amino acids, peptides, and nucleotides. This compound has also been studied for its potential use as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin, and for its potential use in the treatment of Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition of acetylcholinesterase may explain its potential use in the treatment of Alzheimer’s disease.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In animal studies, this compound has been found to have anti-inflammatory and anti-cancer properties. Additionally, this compound has been shown to have neuroprotective effects, which suggests that it may be useful in the treatment of neurological disorders. This compound has also been found to have antioxidant properties, which may be useful in the prevention of oxidative damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a useful compound for laboratory experiments due to its wide range of applications and its relatively easy synthesis. However, there are some limitations to its use in laboratory experiments. This compound is a highly reactive compound, which can make it difficult to handle in the laboratory. Additionally, this compound is a relatively expensive compound, which can make it difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for the use of (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This compound may have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, this compound may have potential applications in the treatment of cancer and other diseases. This compound may also have potential applications in the development of new drugs, such as anti-inflammatory drugs, anti-cancer drugs, and anticonvulsants. Finally, this compound may have potential applications in the development of new materials, such as polymers, nanomaterials, and biomaterials.
Méthodes De Synthèse
(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be synthesized from the reaction of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and bromine in an aqueous solution. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the brominated product. The reaction is typically carried out at room temperature and results in a yield of approximately 90%.
Propriétés
IUPAC Name |
(1S)-5-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATFFCWLBSQLDX-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C2=C1C(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6351736.png)

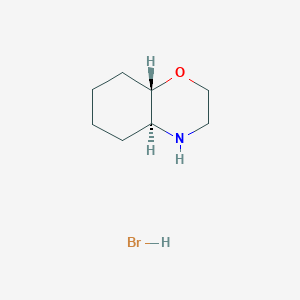
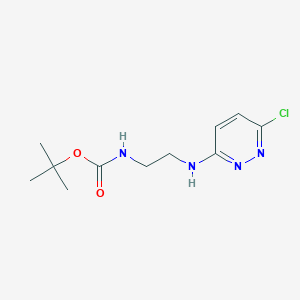
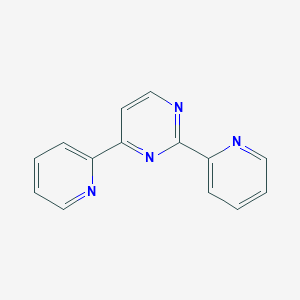
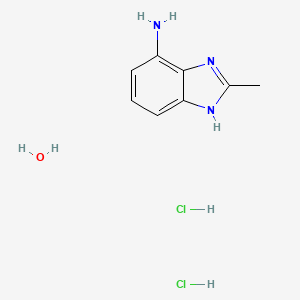
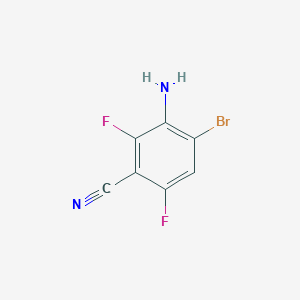

![3-[4-(Methylthio)benzylamino]-pyridine](/img/structure/B6351797.png)
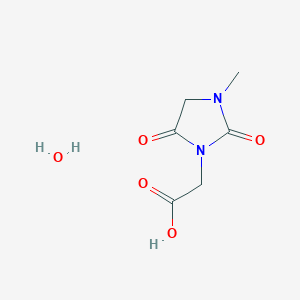
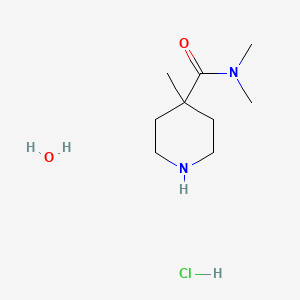
![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)
